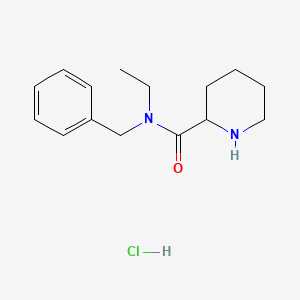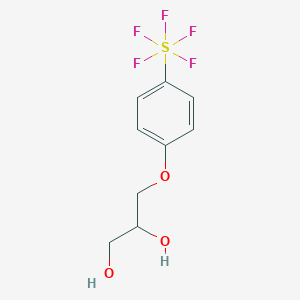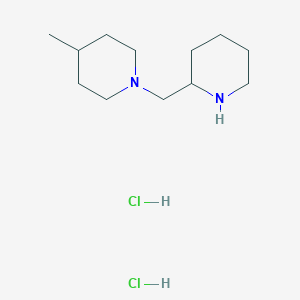
2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole
Vue d'ensemble
Description
2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole: is a chemical compound with the molecular formula C10H8ClF3N2 and a molecular weight of 248.63 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a chloromethyl group at the 2-position, a methyl group at the 1-position, and a trifluoromethyl group at the 5-position . It is a white solid at room temperature and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole typically involves the following steps:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Methylation: The methyl group at the 1-position can be introduced using methylating agents like methyl iodide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced products.
Addition Reactions: The benzimidazole ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzimidazole ring.
Reduction Products: Reduced derivatives of the benzimidazole ring.
Applications De Recherche Scientifique
Chemistry: 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
2-Chloromethyl-1-methyl-1H-benzoimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Methyl-5-trifluoromethyl-1H-benzoimidazole: Lacks the chloromethyl group, affecting its reactivity and applications.
1-Methyl-5-trifluoromethyl-1H-benzoimidazole: Lacks the chloromethyl group, leading to different substitution patterns and reactivity.
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and biological interactions .
Propriétés
IUPAC Name |
2-(chloromethyl)-1-methyl-5-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2/c1-16-8-3-2-6(10(12,13)14)4-7(8)15-9(16)5-11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBZZFDBNGPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424781.png)


![(2-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424785.png)
![2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424787.png)

![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)





